

Application Notes and Protocols: Dihydrogenborate in the Synthesis of Borosilicate Glasses

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Compound of Interest

Compound Name: *Dihydrogenborate*

Cat. No.: *B1231637*

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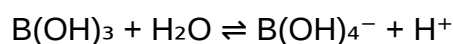
Introduction

Borosilicate glasses are a class of materials renowned for their low coefficient of thermal expansion, high chemical resistance, and excellent optical clarity. These properties make them indispensable in a wide range of scientific and industrial applications, including laboratory glassware, pharmaceutical packaging, and implantable medical devices. The synthesis of borosilicate glasses can be achieved through various methods, with the sol-gel process offering a low-temperature route to producing high-purity and homogenous glasses.

This document provides detailed application notes and protocols for the synthesis of borosilicate glasses using **dihydrogenborate** (H_2BO_3^-) as the boron precursor. While not typically used as a starting reagent, **dihydrogenborate** is the predominant boron species in aqueous solutions of boric acid under alkaline conditions ($\text{pH} > 9.2$). The protocols outlined below leverage this in-situ formation of **dihydrogenborate** through the sol-gel method, offering a controlled and reproducible approach to borosilicate glass synthesis.

Chemical Principle: In-Situ Formation of Dihydrogenborate

The key to this synthesis approach is the pH-dependent equilibrium of boric acid in an aqueous solution. In acidic or neutral conditions, boric acid exists primarily as undissociated B(OH)_3 . As the pH is raised above 9, boric acid deprotonates to form the tetrahydroxyborate anion, B(OH)_4^- , which is the hydrated form of the **dihydrogenborate** anion, H_2BO_3^- . This reaction is illustrated below:



By controlling the pH of the sol-gel reaction mixture, the concentration of the reactive **dihydrogenborate** species can be precisely managed, influencing the hydrolysis and condensation reactions that lead to the formation of the borosilicate glass network.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Sodium Borosilicate Glass

This protocol describes the synthesis of a sodium borosilicate glass using tetraethyl orthosilicate (TEOS) as the silica precursor and boric acid under alkaline conditions, facilitated by sodium hydroxide.

Materials:

- Tetraethyl orthosilicate (TEOS, $\text{Si(OC}_2\text{H}_5)_4$)
- Boric acid (H_3BO_3)
- Sodium hydroxide (NaOH)
- Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
- Deionized water

Equipment:

- Beakers and magnetic stir bars
- Magnetic stir plate

- pH meter
- Drying oven
- Furnace

Procedure:

- Silica Precursor Hydrolysis: In a beaker, mix TEOS and ethanol in a 1:4 molar ratio. Stir the solution for 15 minutes.
- **Dihydrogenborate** Precursor Preparation: In a separate beaker, dissolve boric acid in deionized water. Add a 1 M solution of sodium hydroxide dropwise while stirring until the pH of the solution is between 9.5 and 10.5. This ensures the formation of sodium **dihydrogenborate**.
- Sol Formation: Slowly add the sodium **dihydrogenborate** solution to the TEOS-ethanol mixture while stirring vigorously.
- Gelation: Continue stirring the mixture until a gel is formed. The gelation time will vary depending on the specific concentrations and temperature.
- Aging: Cover the gel and let it age at room temperature for 24-48 hours.
- Drying: Dry the gel in an oven at 60-80°C for 24-72 hours, or until all the solvent has evaporated.
- Calcination: Transfer the dried gel to a furnace and heat it to 500-600°C at a rate of 1-2°C/min. Hold at the final temperature for 2-4 hours to obtain the borosilicate glass.

Protocol 2: Sol-Gel Synthesis of Potassium Borosilicate Glass

This protocol is similar to Protocol 1 but uses potassium hydroxide to generate potassium **dihydrogenborate** in situ.

Materials:

- Tetraethyl orthosilicate (TEOS, $\text{Si}(\text{OC}_2\text{H}_5)_4$)
- Boric acid (H_3BO_3)
- Potassium hydroxide (KOH)
- Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
- Deionized water

Procedure:

- Follow steps 1-7 as in Protocol 1, substituting sodium hydroxide with an equivalent molar concentration of potassium hydroxide in step 2 to prepare the potassium **dihydrogenborate** solution.

Data Presentation

The following tables summarize the quantitative data for the synthesis of borosilicate glasses using the in-situ **dihydrogenborate** method.

Table 1: Precursor Quantities for Sodium Borosilicate Glass Synthesis

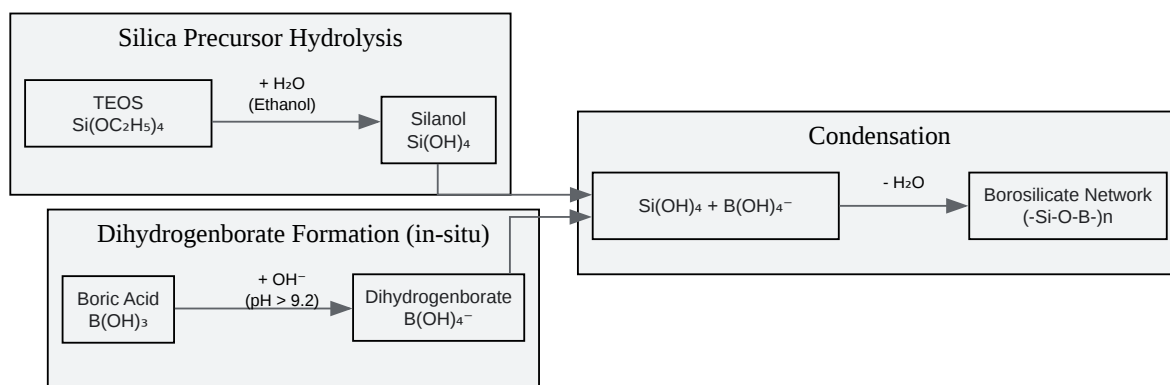
Component	Molar Ratio (relative to TEOS)	Example Quantity (for 10g glass)
TEOS ($\text{Si}(\text{OC}_2\text{H}_5)_4$)	1	20.83 g
Boric Acid (H_3BO_3)	0.3	1.85 g
Sodium Hydroxide (NaOH)	0.3	1.20 g
Ethanol ($\text{C}_2\text{H}_5\text{OH}$)	4	18.43 g
Deionized Water	4	7.21 g

Table 2: Thermal Treatment Parameters

Stage	Temperature (°C)	Heating Rate (°C/min)	Dwell Time (hours)
Drying	60 - 80	-	24 - 72
Calcination	500 - 600	1 - 2	2 - 4

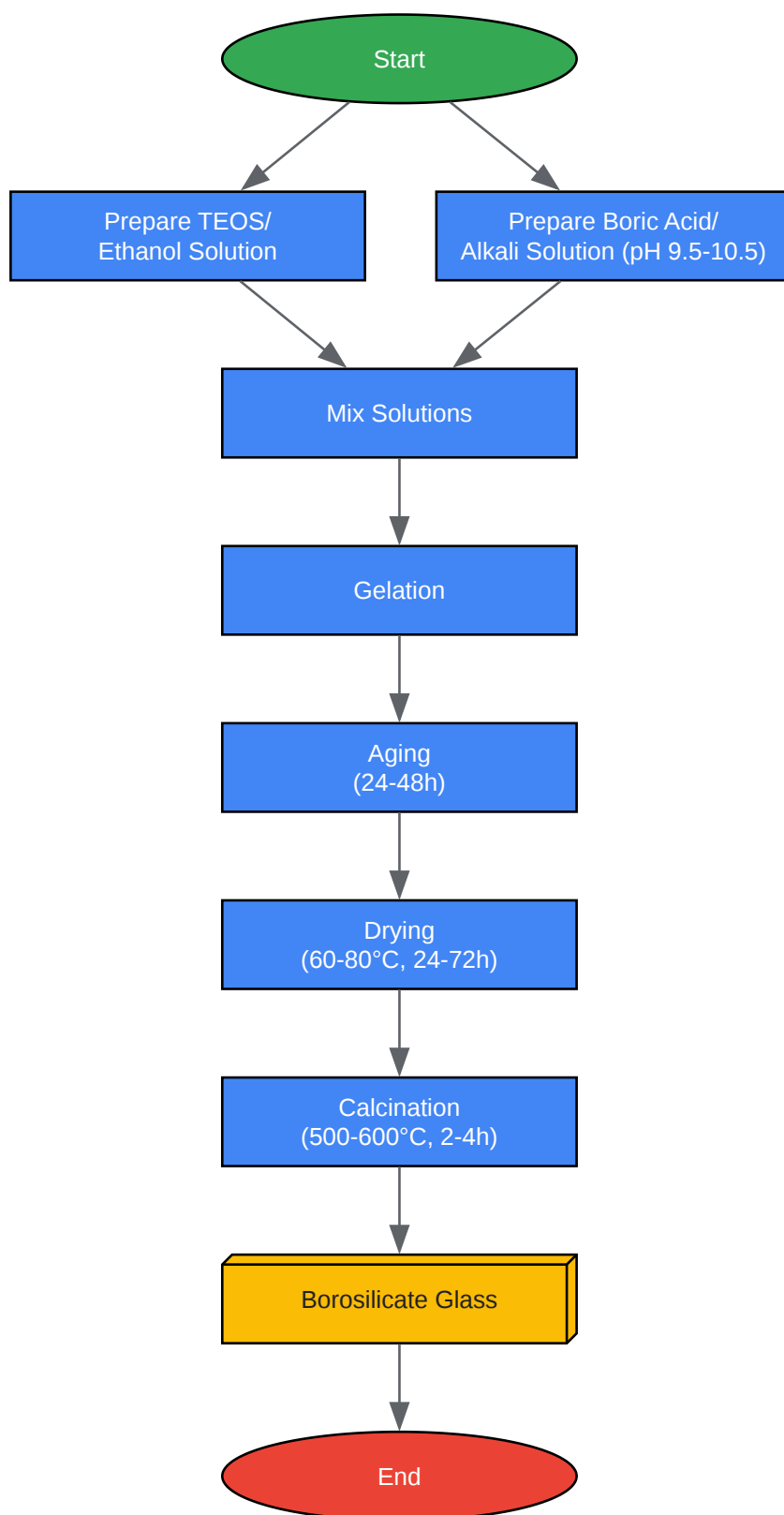
Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in the protocols.



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Caption: Chemical pathway for borosilicate glass formation.



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Caption: Experimental workflow for sol-gel synthesis.

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